molecular formula C16H16O2 B1461623 2-(2,5-Dimethylphenoxymethyl)benzaldehyde CAS No. 1086328-92-8

2-(2,5-Dimethylphenoxymethyl)benzaldehyde

Cat. No. B1461623
Key on ui cas rn: 1086328-92-8
M. Wt: 240.3 g/mol
InChI Key: QDUWGOXUZKIIMH-UHFFFAOYSA-N
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Patent
US08937200B2

Procedure details

As a process for producing 2-(aryloxymethyl)benzaldehyde, for example, the following method is described in JP 2009-215286 A (Example 5). In the method, 2-(2,5-dimethylphenoxymethyl)benzaldehyde is obtained by reacting 2-(2,5-dimethylphenoxymethyl)benzal chloride and sodium methoxide, and then a resulting acetal compound is extracted with xylene. Then, an organic layer obtained after liquid separation is mixed with an aqueous sulfuric acid solution to hydrolyze the acetal compound to obtain 2-(2,5-dimethylphenoxymethyl)benzaldehyde.
Name
2-(2,5-dimethylphenoxymethyl)benzal chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][C:3]=1[O:4][CH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[CH:8](Cl)Cl.C[O-:21].[Na+]>>[CH3:1][C:2]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][C:3]=1[O:4][CH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[CH:8]=[O:21] |f:1.2|

Inputs

Step One
Name
2-(2,5-dimethylphenoxymethyl)benzal chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OCC2=C(C(Cl)Cl)C=CC=C2)C=C(C=C1)C
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
a resulting acetal compound is extracted with xylene
CUSTOM
Type
CUSTOM
Details
Then, an organic layer obtained
CUSTOM
Type
CUSTOM
Details
after liquid separation
ADDITION
Type
ADDITION
Details
is mixed with an aqueous sulfuric acid solution

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OCC2=C(C=O)C=CC=C2)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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